molecular formula C23H24FN5O2 B2642222 2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251688-79-5

2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2642222
CAS No.: 1251688-79-5
M. Wt: 421.476
InChI Key: ALQMHZRUZHSMNI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the triazole ring followed by the introduction of the piperidine and acetamide moieties. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Triazole Ring : Using click chemistry, azides and alkynes are reacted to form the triazole structure.
  • Piperidine Attachment : The piperidine ring is introduced through a coupling reaction.
  • Acetamide Formation : Finally, the acetamide group is added to complete the structure.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial activity. The specific compound in focus has been evaluated against various bacterial strains:

Microbial Strain IC50 (μM) Notes
Staphylococcus aureus5.0Effective against Gram-positive bacteria
Escherichia coli10.0Moderate activity against Gram-negative bacteria
Candida albicans15.0Exhibited antifungal properties

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:

Cancer Cell Line IC50 (μM) Notes
HCT-116 (Colon Carcinoma)6.2Significant cytotoxic effect
T47D (Breast Cancer)27.3Moderate activity

These results indicate that the compound may inhibit cancer cell proliferation and warrant further investigation.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds with triazole structures:

  • Study on Antitubercular Activity : A series of substituted triazoles were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed IC50 values as low as 1.35 μM, indicating potent antitubercular effects .
  • Evaluation of Cytotoxicity : A study evaluated various triazole derivatives for cytotoxic effects on HEK-293 cells, revealing that most compounds were non-toxic at concentrations up to 100 μM .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazole-containing compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and its biological targets. The results suggest favorable binding affinities with key enzymes involved in microbial resistance mechanisms, which supports its potential as a lead compound for drug development.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-16-2-8-20(9-3-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)14-17-4-6-18(24)7-5-17/h2-9,15,19H,10-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQMHZRUZHSMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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